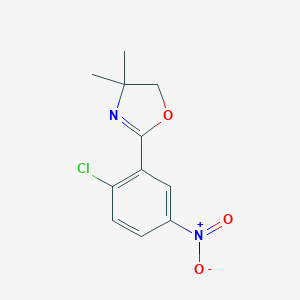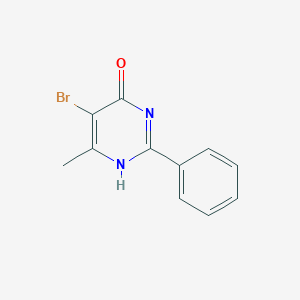![molecular formula C14H17NS B371016 1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine](/img/structure/B371016.png)
1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound features a pyrrolidine ring attached to the benzothiophene structure, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the benzothiophene ring through alkylation reactions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the benzothiophene core via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzothiophene: A simpler structure without the pyrrolidine ring.
2-(5-Methyl-1-benzothiophen-3-yl)acetic acid: A derivative with an acetic acid group instead of the pyrrolidine ring.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a different heterocyclic structure.
Uniqueness
1-[(5-methyl-1-benzothien-3-yl)methyl]pyrrolidine is unique due to the presence of both the benzothiophene and pyrrolidine rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H17NS |
|---|---|
Poids moléculaire |
231.36g/mol |
Nom IUPAC |
1-[(5-methyl-1-benzothiophen-3-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H17NS/c1-11-4-5-14-13(8-11)12(10-16-14)9-15-6-2-3-7-15/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Clé InChI |
QTUPAMHEFKJIRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC=C2CN3CCCC3 |
SMILES canonique |
CC1=CC2=C(C=C1)SC=C2CN3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Bromo[1,1'-biphenyl]-4-yl phenyl sulfone](/img/structure/B370934.png)
![Methyl 2'-nitro-4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B370935.png)
![4'-Tert-butyl-2'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B370937.png)
amino]ethanol](/img/structure/B370943.png)

![6-Bromo-2-{2-[2,3-difluoro-4-(octyloxy)phenyl]vinyl}quinoline](/img/structure/B370946.png)

amino]ethanol](/img/structure/B370949.png)
![1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine](/img/structure/B370951.png)



![1-[(5-Iodo-1-benzothiophen-3-yl)methyl]piperidine](/img/structure/B370956.png)
![N-[(4-bromo-1-benzothien-3-yl)methyl]-N-(2-chloroethyl)-N-ethylamine](/img/structure/B370957.png)
